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molecular formula C11H10N2O3S B8279295 6-Hydroxy-5-(2-methoxy-phenylsulfanyl)-3,4-dihydro-pyrimidin-4-one

6-Hydroxy-5-(2-methoxy-phenylsulfanyl)-3,4-dihydro-pyrimidin-4-one

Cat. No. B8279295
M. Wt: 250.28 g/mol
InChI Key: YDUAOJPPBAUYDZ-UHFFFAOYSA-N
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Patent
US05541186

Procedure details

0.86 g of formamidine acetate and 2 g of dimethyl (2-methoxy -phenylsulfanyl)-malonate (J. Org. Chem. 55, 33-38 [1990]) were added to a sodium methylate solution from 40 ml of MeOH and 0.54 g of sodium. The reaction mixture was stirred at 80° C. for 4 hours and concentrated. The residue was partitioned between toluene and water and the aqueous phase was adjusted to pH 3. The precipitate was filtered off under suction, washed with ether and dried. There was obtained 0.4 g of 6-hydroxy-5-(2-methoxy-phenylsulfanyl)-3,4-dihydro-pyrimidin-4-one. M.p. 291 ° C.
Quantity
0.86 g
Type
reactant
Reaction Step One
Name
dimethyl (2-methoxy -phenylsulfanyl)-malonate
Quantity
2 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[CH:5]([NH2:7])=[NH:6].[CH3:8][O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[S:16][CH:17]([C:22](OC)=[O:23])[C:18](OC)=[O:19].C[O-].[Na+].[Na]>CO>[OH:23][C:22]1[N:7]=[CH:5][NH:6][C:18](=[O:19])[C:17]=1[S:16][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[O:9][CH3:8] |f:0.1,3.4,^1:28|

Inputs

Step One
Name
Quantity
0.86 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Name
dimethyl (2-methoxy -phenylsulfanyl)-malonate
Quantity
2 g
Type
reactant
Smiles
COC1=C(C=CC=C1)SC(C(=O)OC)C(=O)OC
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0.54 g
Type
reactant
Smiles
[Na]
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between toluene and water
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off under suction
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC1=C(C(NC=N1)=O)SC1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 21.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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